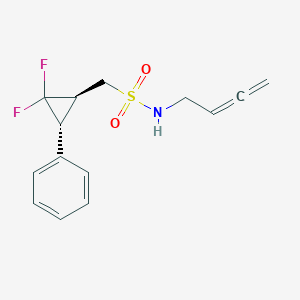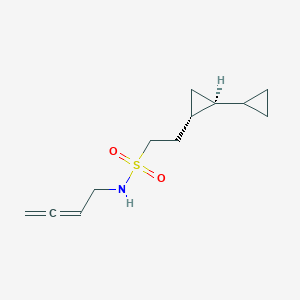![molecular formula C13H22N2O5S B7345389 Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate](/img/structure/B7345389.png)
Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate, also known as MOC-31, is a monoclonal antibody that is used as a diagnostic tool for the detection of epithelial cells in cancer patients. It is a highly specific antibody that binds to a cell surface antigen called Ep-CAM, which is overexpressed in many types of cancer cells.
Wirkmechanismus
Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate binds to the Ep-CAM antigen on the surface of cancer cells, which triggers an immune response that leads to the destruction of the cancer cells. The binding of this compound to Ep-CAM also interferes with the signaling pathways that promote cancer cell growth and survival, which can lead to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a high specificity for Ep-CAM, which means that it does not bind to other cell surface antigens, reducing the risk of off-target effects. This compound has also been shown to have a low immunogenicity, which means that it does not elicit a significant immune response in patients, reducing the risk of adverse reactions.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate has several advantages for use in lab experiments. It is highly specific, which means that it can be used to detect and target cancer cells with a high degree of accuracy. It is also relatively easy to produce in large quantities using hybridoma technology. However, this compound has some limitations, including its high cost and the need for specialized equipment and expertise to use it effectively.
Zukünftige Richtungen
There are several future directions for the use of Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate in cancer research and therapy. One potential application is the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Another potential application is the development of new this compound-based immunotherapies that can target a wider range of cancer types or that can be used in combination with other cancer immunotherapies. Additionally, there is ongoing research into the development of new antibodies that can target other cell surface antigens that are overexpressed in cancer cells.
Synthesemethoden
Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate is synthesized using hybridoma technology, which involves the fusion of antibody-producing B cells with myeloma cells to create immortalized hybrid cells that can produce large quantities of the desired antibody. The hybridoma cells are then cultured in vitro to produce the this compound antibody, which is purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate is primarily used in cancer research and diagnosis. It is used to detect the presence of Ep-CAM in cancer cells, which can help in the diagnosis and staging of various types of cancer, including breast, colon, lung, and ovarian cancer. This compound is also used in cancer immunotherapy, where it is used to target and kill cancer cells that express Ep-CAM.
Eigenschaften
IUPAC Name |
methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5S/c1-20-13(17)10-7-11(8-10)21(18,19)15-4-2-9(3-5-15)6-12(14)16/h9-11H,2-8H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMKUCVNAGKTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)S(=O)(=O)N2CCC(CC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(1R,2R)-2-hydroxycyclopentyl]-methylamino]-N-[2-(methylsulfanylmethyl)phenyl]acetamide](/img/structure/B7345310.png)
![1-[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-2-(4-chloro-3-nitrophenyl)ethanone](/img/structure/B7345321.png)
![[(5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-(2-ethyl-3-methylpyrrolidin-1-yl)methanone](/img/structure/B7345336.png)
![(5R,7R)-7-(difluoromethyl)-5-methyl-N-(2-oxoazepan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7345337.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-[(5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B7345345.png)
![8-methyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]indolizine-2-carboxamide](/img/structure/B7345352.png)
![oxolan-3-yl N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]carbamate](/img/structure/B7345364.png)
![1-ethyl-N-[(3S)-1-ethylpiperidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B7345367.png)

![1-(2,1,3-benzothiadiazol-4-yl)-N-[(2R)-2-hydroxypropyl]methanesulfonamide](/img/structure/B7345379.png)

![1-(2,1,3-benzothiadiazol-4-yl)-N-[(3R)-oxan-3-yl]methanesulfonamide](/img/structure/B7345398.png)

![1-[(2S,3aS,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]-N-[(5-fluoro-2-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B7345406.png)